3-(3-Ethylcyclopentyl)propanoic acid
Overview
Description
3-(3-Ethylcyclopentyl)propanoic acid are a complex mixture of cyclopentyl and cyclohexyl carboxylic acids with molecular weights ranging from 120 to over 700 atomic mass units . These acids are primarily found in crude oil and are known for their corrosive properties, especially in the petrochemical industry . The term “naphthenic” originates from the classification of hydrocarbons that are cycloaliphatic but non-aromatic .
Mechanism of Action
Target of Action
Naphthenic acids (NAs) are primarily cycloaliphatic carboxylic acids . They are known to interact with various biological targets, including mitochondria . The primary target of NAs is believed to be the mitochondrial energetics, where they disrupt the process of oxidative phosphorylation (OXPHOS) and inhibit the electron transport system (ETS) .
Mode of Action
NAs are carboxylic acids that donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic . This interaction with bases, called “neutralizations”, results in the evolution of substantial amounts of heat . In the context of biological systems, this disruption of mitochondrial energetics leads to oxidative stress and an increase in reactive oxygen species (ROS) .
Biochemical Pathways
The disruption of mitochondrial energetics by NAs affects the biochemical pathway of oxidative phosphorylation . This leads to an increase in ROS, which can cause damage to cells and tissues . The exact biochemical pathways affected by NAs are still under investigation, but it is clear that their impact on mitochondrial function plays a key role .
Pharmacokinetics
Given their chemical nature as carboxylic acids, it can be inferred that these properties would be influenced by factors such as the ph of the environment, the presence of bases, and the specific structure of the na compound .
Result of Action
The primary result of NAs’ action is the disruption of mitochondrial energetics, leading to oxidative stress and an increase in ROS . This can cause various toxic effects, including damage to cells and tissues . In addition, NAs are known to have corrosive properties, which can lead to material degradation in industrial settings .
Action Environment
The action of NAs can be influenced by various environmental factors. For example, the presence of bases can affect the degree of neutralization reactions . In addition, the concentration of NAs in the environment can influence their toxicity. For instance, NAs accumulate in tar sands tailings ponds at dangerous levels, leading to harmful effects on various organisms when these ponds leak into the surrounding environment .
Biochemical Analysis
Biochemical Properties
Naphthenic acids are primarily cycloaliphatic carboxylic acids . They are known to interact with various biomolecules, including enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the naphthenic acid molecule and the biomolecule it interacts with .
Cellular Effects
Naphthenic acids have been shown to have various effects on cells. For example, they can cause damage to cells, such as deformed cells, shrunken surface, and ruptured cell structures . They can also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of naphthenic acids involves several steps. Initially, naphthenic acids undergo ring cleavage, after which the ring fission products can be degraded via several plausible degradation pathways . These pathways include mechanisms similar to those used for fatty acid oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of naphthenic acids can change over time. For instance, naphthenic acids can suppress food consumption temporarily in high-dose groups . Over time, these effects can lead to significant changes in cellular function .
Dosage Effects in Animal Models
The effects of naphthenic acids can vary with different dosages in animal models. For example, in a study involving rats, it was found that naphthenic acids at levels of 300 mg/kg had both cardiovascular and hepatic effects . Acute toxicity is unlikely in wild mammals exposed to naphthenic acids under worst-case exposure conditions .
Metabolic Pathways
Naphthenic acids are involved in several metabolic pathways. Evidence suggests that naphthenic acids are mostly degraded aerobically through ring cleavage via the beta-oxidation pathway . This process can be combined with other steps such as aromatization, alpha-oxidation, omega-oxidation, or activation as coenzyme A (CoA) thioesters .
Transport and Distribution
Naphthenic acids can be transported and distributed within cells and tissues. A conceptual model developed to predict the seepage of oil sands process-affected water suggests that naphthenic acid diffusion, adsorption, dispersion, advection, and biodegradation are all involved in its transport and distribution .
Subcellular Localization
It is known that the cellular role of the RNA after synthesis could be inferred from its subcellular localization information
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Ethylcyclopentyl)propanoic acid can be synthesized through the oxidation of cycloalkanes or cycloalkenes. The reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .
Industrial Production Methods: Industrially, naphthenic acids are extracted from petroleum distillates by treating them with an aqueous base. This process involves the neutralization of the acids with a base, followed by acidification to recover the free acids . The extraction is performed to minimize corrosion in petroleum refining equipment and to recover commercially valuable products .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Ethylcyclopentyl)propanoic acid undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce ketones and alcohols.
Reduction: Reduction of naphthenic acids can yield cycloalkanes.
Substitution: These acids can participate in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products:
Oxidation: Ketones, alcohols.
Reduction: Cycloalkanes.
Substitution: Halogenated cycloalkanes.
Scientific Research Applications
3-(3-Ethylcyclopentyl)propanoic acid have a wide range of applications in scientific research and industry:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their effects on microbial communities and biodegradation processes.
Medicine: Investigated for their potential antimicrobial properties.
Industry: Utilized as corrosion inhibitors, lubricants, and additives in fuels and lubricating oils.
Comparison with Similar Compounds
- Cyclohexanecarboxylic acid
- Cyclopentanecarboxylic acid
- Decanoic acid
Comparison: 3-(3-Ethylcyclopentyl)propanoic acid are unique due to their complex mixture of cycloaliphatic carboxylic acids, which can include both saturated and unsaturated compounds . Unlike simpler carboxylic acids, naphthenic acids have a broader range of molecular weights and structures, making them more versatile in industrial applications . Their ability to form stable salts with metals also sets them apart from other carboxylic acids .
Properties
IUPAC Name |
3-(3-ethylcyclopentyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRFSLWCFASCIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872293 | |
Record name | 3-Ethylcyclopentanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501346-07-2 | |
Record name | 3-Ethylcyclopentanepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90872293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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